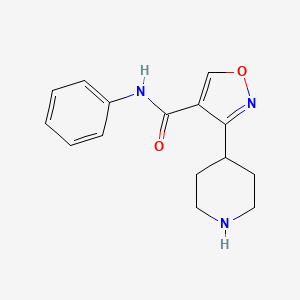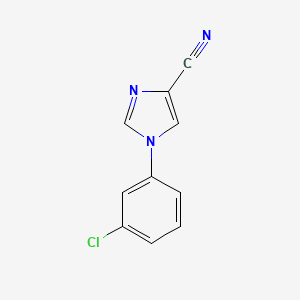
2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C11H13BrN2O and a molecular weight of 269.14 g/mol . This compound is a derivative of piperidine and pyridine, featuring a bromine atom at the 6-position of the pyridine ring and an aldehyde group attached to the piperidine ring. It is a versatile building block in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde typically involves the reaction of 6-bromopyridine-3-carbaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 2-(6-Bromopyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: 2-(6-Bromopyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and as a precursor in the synthesis of potential drug candidates.
Medicine: Investigated for its potential therapeutic properties and as a key intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the aldehyde group allows for specific interactions with molecular targets, influencing pathways involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromopyridine-3-carbaldehyde: Lacks the piperidine moiety but shares the bromopyridine structure.
2-(6-Bromopyridin-2-yl)piperidine-1-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde
Uniqueness
2-(6-Bromopyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of the bromopyridine and piperidine moieties, along with the reactive aldehyde group. This combination provides a versatile platform for further chemical modifications and applications in various fields of research .
Propiedades
Fórmula molecular |
C11H13BrN2O |
|---|---|
Peso molecular |
269.14 g/mol |
Nombre IUPAC |
2-(6-bromopyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C11H13BrN2O/c12-11-5-4-9(7-13-11)10-3-1-2-6-14(10)8-15/h4-5,7-8,10H,1-3,6H2 |
Clave InChI |
HAPZKAYVZRPAJP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(C1)C2=CN=C(C=C2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B11813531.png)



![4-Amino-2-chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B11813567.png)


